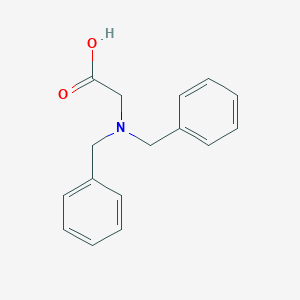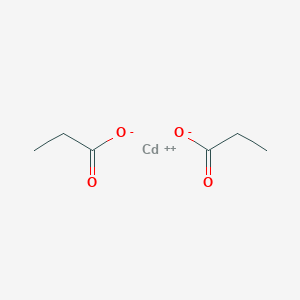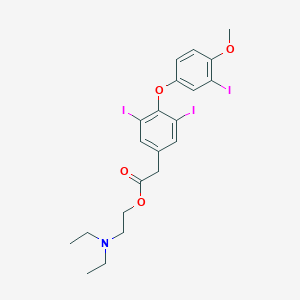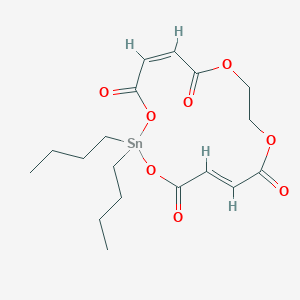
5-ベンジリデン-3-エチルロダニン
説明
5-Benzylidene-3-ethyl rhodanine (5-BEER) is an organic compound that has recently been studied for its potential applications in scientific research. It is a substituted rhodanine derivative and is a relatively new compound in the field of organic chemistry. Due to its unique properties, 5-BEER is a useful compound for a variety of research applications and has been used in many studies. In
科学的研究の応用
抗糖尿病剤
5-ベンジリデン-3-エチルロダニン: は、抗糖尿病剤としての可能性が研究されています。 研究者らは、ロダニン部分を持つ化合物を合成および特性評価し、そのα-グルコシダーゼ阻害活性を評価しました 。この活性は、食事後のグルコース吸収を遅らせることによって血糖値を制御することで、糖尿病の管理に不可欠です。 ロダニン誘導体は有望な結果を示しており、特定の化合物は分子ドッキング研究で標準薬よりも優れた性能を示しています 。
抗菌および抗真菌特性
5-ベンジリデン置換を含むロダニン誘導体は、その抗菌および抗真菌活性で知られています。 これらの化合物は、特定の細菌および真菌株を標的にするように設計することができ、新しい抗菌剤の開発に役立ちます 。
抗感染症への応用
ロダニンの構造骨格は、抗感染症の特性を高めることができる修飾を可能にします。 これは、5-ベンジリデン-3-エチルロダニンを、さまざまな感染症に対する新しい治療法を作成するための候補にします 。
殺虫剤としての使用
ロダニン誘導体の殺虫剤としての応用は、もう1つの関心の分野です。 これらの化合物は、農業害虫と戦うように設計することができ、潜在的に環境への影響が低い従来の殺虫剤の代替手段を提供します 。
抗腫瘍(抗癌)活性
ロダニン系化合物は、その抗癌特性について研究されています。 研究は、ベンジリデン基の導入などの特定の構造修飾が、癌細胞株に対する細胞毒性効果を高める可能性があることを示唆しています 。これは、新しい癌治療法を開発するための可能性を開きます。
抗ウイルスおよび抗マラリア効果
ロダニン誘導体は、HIVを含むウイルスやマラリアの原因となる寄生虫に対して活性があることが示されています。 これらの病原体を阻害する能力は、5-ベンジリデン-3-エチルロダニンを、新しい抗ウイルスおよび抗マラリア薬の探索における潜在的なリード化合物にします 。
作用機序
Target of Action
5-Benzylidene-3-ethyl rhodanine, also known as BRT-1, is an active anticancer agent . The primary targets of this compound are leukemic cells . These cells are a type of cancer cell that originates in the bone marrow and is characterized by an abnormal increase in immature white blood cells.
Mode of Action
BRT-1 interacts with its targets by causing S-phase arrest and affecting DNA replication in leukemic cells . The S-phase is a period in the cell cycle during which DNA is replicated. By arresting the cells in this phase, BRT-1 prevents the cells from dividing and proliferating. This compound also affects DNA replication, a process crucial for cell division and growth. By disrupting this process, BRT-1 can further inhibit the growth and proliferation of cancer cells .
Biochemical Pathways
It is known that this compound activates apoptosis, a programmed cell death process, in leukemic cells . Apoptosis is a crucial mechanism that the body uses to get rid of damaged or unnecessary cells. By activating this process, BRT-1 can induce cell death in cancer cells, thereby inhibiting their growth and spread .
Result of Action
The molecular and cellular effects of BRT-1’s action include S-phase arrest, disruption of DNA replication, and activation of apoptosis . These effects result in the inhibition of leukemic cell growth and proliferation, and the induction of cell death . This can potentially lead to a reduction in the size of leukemic cell populations, thereby contributing to the treatment of leukemia .
将来の方向性
生化学分析
Biochemical Properties
5-Benzylidene-3-ethyl rhodanine interacts with various enzymes, proteins, and other biomolecules. It has been found to have anticancer properties, causing S-phase arrest and affecting DNA replication in leukemic cells . This compound activates apoptosis, leading to cell death .
Cellular Effects
5-Benzylidene-3-ethyl rhodanine has a profound impact on various types of cells and cellular processes. It influences cell function by causing S-phase arrest, which affects DNA replication in leukemic cells . This compound also activates apoptosis, thereby inducing cell death .
Molecular Mechanism
The molecular mechanism of action of 5-Benzylidene-3-ethyl rhodanine involves its interaction with DNA replication processes in cells. It causes S-phase arrest, thereby affecting DNA replication . This compound also activates apoptosis, leading to cell death .
特性
IUPAC Name |
5-benzylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS2/c1-2-13-11(14)10(16-12(13)15)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDPYAPUFMILTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201214959 | |
| Record name | 3-Ethyl-4-oxo-5-benzylidene-1,3-thiazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201214959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18331-34-5 | |
| Record name | 3-Ethyl-4-oxo-5-benzylidene-1,3-thiazolidine-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18331-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl-4-oxo-5-benzylidene-1,3-thiazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201214959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2H-Indol-2-one, 1-acetyl-3,3-bis[4-(acetyloxy)phenyl]-1,3-dihydro-](/img/structure/B103055.png)

![4-Methoxybenzo[c]cinnoline](/img/structure/B103057.png)

![2-[(3-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B103060.png)








